molecular formula C11H13NO B1610032 N-Benzyl-N-cyclopropylformamide CAS No. 246257-66-9

N-Benzyl-N-cyclopropylformamide

Cat. No. B1610032
CAS RN: 246257-66-9
M. Wt: 175.23 g/mol
InChI Key: GYGPAWDEAGUAPG-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclopropylformamide (BCF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCF is a formamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclopropylformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been found to exhibit other biological activities. This compound has been shown to have antipyretic effects, reducing fever in animal models. This compound also has anxiolytic effects, reducing anxiety-like behavior in animal models. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using N-Benzyl-N-cyclopropylformamide in lab experiments is its well-defined chemical structure and purity. This compound can be synthesized with high purity, allowing for accurate dosing and reproducibility of results. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents for administration.

Future Directions

There are several potential future directions for research on N-Benzyl-N-cyclopropylformamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has shown promising biological activities, particularly its anti-inflammatory and analgesic effects. This compound can be synthesized with high purity and has been found to be well-tolerated in animal studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory conditions.

Scientific Research Applications

N-Benzyl-N-cyclopropylformamide has been extensively studied for its biological activities, particularly its anti-inflammatory and analgesic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.

properties

IUPAC Name

N-benzyl-N-cyclopropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGPAWDEAGUAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440669
Record name N-Benzyl-N-cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246257-66-9
Record name N-Benzyl-N-cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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